Detrothyronine
Overview
Description
Mechanism of Action
Target of Action
Dextrothyronine, also known as D-thyroxine, is a thyroid hormone used to treat hyperlipidemia . It is the dextrorotary isomer of the synthetic thyroxine . The primary target of Dextrothyronine is the liver, where it stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL .
Mode of Action
It is known that dextrothyronine acts in the liver to stimulate the formation of ldl and, to a much greater extent, to increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyronine has no significant effect on high-density lipoproteins (HDL) .
Biochemical Pathways
Dextrothyronine affects several biochemical pathways. It is known that increased thyroid hormone levels can improve serum lipid profiles and reduce body fat . These positive effects are, however, counterbalanced by adverse effects on the heart, muscle, and bone, limiting their use . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds .
Pharmacokinetics
The pharmacokinetics of Dextrothyronine is similar to that of Levothyroxine, a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4) . About 70–80% of an oral dose of T4 is absorbed from the intestine . Maximum plasma concentrations of T4 are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered T4, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The result of Dextrothyronine’s action is a reduction in serum cholesterol and LDL . This is achieved by stimulating the formation of LDL and increasing its catabolism in the liver . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces .
Action Environment
The action of Dextrothyronine can be influenced by various environmental factors. For instance, changing environmental conditions such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can exacerbate the ecological threats posed by contaminants . .
Biochemical Analysis
Biochemical Properties
Dextrothyronine interacts with various enzymes, proteins, and other biomolecules. It is peripherally deiodinated to form triiodothyronine, which exerts a broad spectrum of stimulatory effects on cell metabolism . This interaction involves the binding of Dextrothyronine to thyroid receptors and, as it is a prohormone, it binds as a substrate to iodide peroxidase .
Cellular Effects
Dextrothyronine influences cell function by stimulating the formation of low-density lipoprotein (LDL) and increasing the catabolism of LDL in the liver . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL .
Molecular Mechanism
The molecular mechanism of Dextrothyronine is not completely understood. It is known to bind to thyroid receptors and act as a substrate to iodide peroxidase . This interaction leads to the stimulation of LDL formation and increased catabolism of LDL in the liver .
Temporal Effects in Laboratory Settings
It is known that the effects of Dextrothyronine on LDL formation and catabolism are significant and can lead to noticeable changes in serum cholesterol and LDL levels .
Dosage Effects in Animal Models
It is known that Dextrothyronine has a significant effect on LDL formation and catabolism, which could potentially vary with different dosages .
Metabolic Pathways
Dextrothyronine is involved in the metabolic pathway of LDL formation and catabolism in the liver . It interacts with enzymes involved in these processes, leading to increased excretion of cholesterol and bile acids via the biliary route into the feces .
Transport and Distribution
It is known that Dextrothyronine has a significant effect on LDL formation and catabolism in the liver .
Subcellular Localization
Given its significant role in LDL formation and catabolism in the liver, it is likely that Dextrothyronine is localized in areas of the cell involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rathyronine can be synthesized through a multi-step process involving the iodination of phenolic compounds followed by coupling reactions. The synthesis typically starts with the iodination of 4-hydroxyphenylalanine to produce 3,5-diiodo-4-hydroxyphenylalanine. This intermediate is then coupled with 4-hydroxy-3-iodophenol under specific reaction conditions to yield rathyronine .
Industrial Production Methods
Industrial production of rathyronine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to monitor the concentration of reactants, temperature, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Rathyronine undergoes various chemical reactions, including:
Oxidation: Rathyronine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert rathyronine to its deiodinated forms.
Substitution: Halogen substitution reactions can modify the iodine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide and copper(I) bromide.
Major Products Formed
The major products formed from these reactions include deiodinated derivatives, quinones, and substituted phenolic compounds .
Scientific Research Applications
Rathyronine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study halogenation and dehalogenation reactions.
Biology: Investigated for its role in thyroid hormone metabolism and regulation.
Medicine: Explored as a potential therapeutic agent for thyroid disorders and metabolic diseases.
Industry: Utilized in the synthesis of other thyroid hormone analogs and related compounds.
Comparison with Similar Compounds
Similar Compounds
Triiodothyronine (T3): The natural thyroid hormone with similar structure and function.
Levothyroxine (T4): Another synthetic thyroid hormone used in the treatment of hypothyroidism.
Reverse Triiodothyronine (rT3): An inactive form of triiodothyronine that competes with T3 for receptor binding
Uniqueness
Rathyronine is unique due to its synthetic origin and specific structural modifications that enhance its stability and bioavailability compared to natural thyroid hormones. Its ability to undergo various chemical reactions also makes it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYYCJSJGJYCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858995 | |
Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3130-96-9, 6893-02-3, 5714-08-9 | |
Record name | DL-Triiodothyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3130-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rathyronine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | liothyronine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Detrothyronin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rathyronine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RATHYRONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O48UO55HR0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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